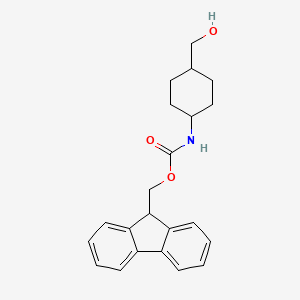![molecular formula C13H9N3O B13477498 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Another approach involves the condensation of isoflavone with 3-aminopyrazole, which can be carried out under microwave irradiation or conventional heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It has shown promise in the development of anticancer agents and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds have shown antifungal activities.
Uniqueness
2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde stands out due to its specific structural features, such as the phenyl group at position 2 and the aldehyde group at position 3. These features contribute to its unique reactivity and potential for diverse chemical modifications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H9N3O |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-16-8-4-7-14-13(11)16/h1-9H |
Clave InChI |
QSHZOLJYYBWAAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
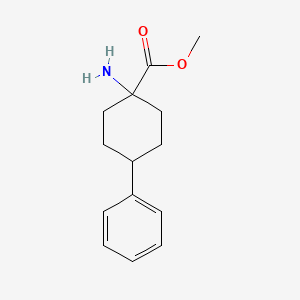
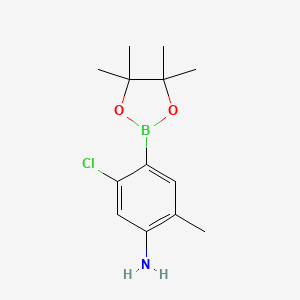
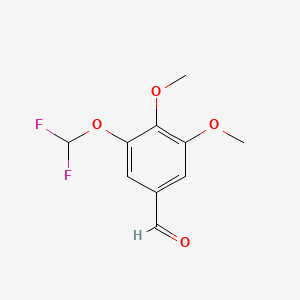
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)

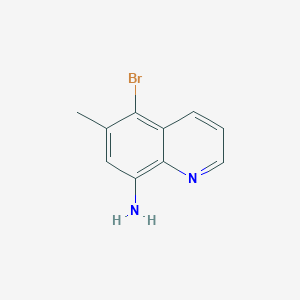
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)

